molecular formula C7H5BrFNO3 B14781808 3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid

3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid

Cat. No.: B14781808
M. Wt: 250.02 g/mol
InChI Key: VPFUCJDAGKBCPX-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid is an organic compound with a complex structure that includes amino, bromo, fluoro, and hydroxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-amino-5-fluoro-6-hydroxybenzoic acid, followed by further functional group modifications. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pH levels to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while nucleophilic substitution of the bromo group can result in various substituted benzoic acids.

Scientific Research Applications

3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-bromo-5-fluoro-4-hydroxybenzoic acid
  • 3-Amino-2-bromo-5-chloro-6-hydroxybenzoic acid
  • 3-Amino-2-bromo-5-fluoro-6-methoxybenzoic acid

Uniqueness

3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both bromo and fluoro substituents on the aromatic ring enhances its potential for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

3-amino-2-bromo-5-fluoro-6-hydroxybenzoic acid

InChI

InChI=1S/C7H5BrFNO3/c8-5-3(10)1-2(9)6(11)4(5)7(12)13/h1,11H,10H2,(H,12,13)

InChI Key

VPFUCJDAGKBCPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)O)C(=O)O)Br)N

Origin of Product

United States

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